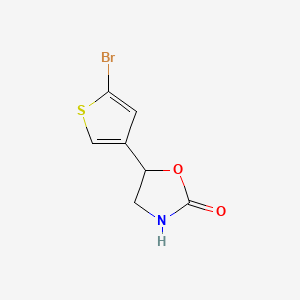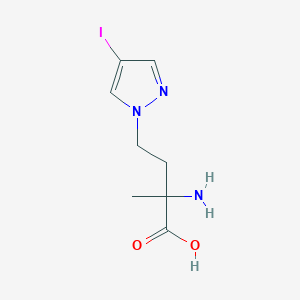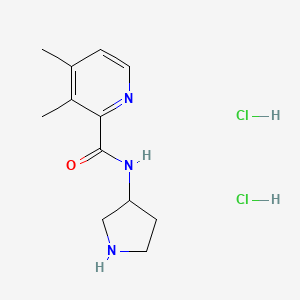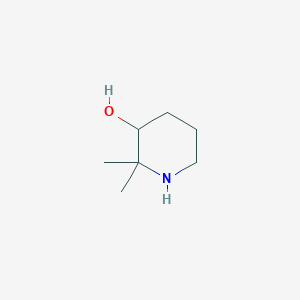
3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl fluoride is a complex organic compound with a unique structure that includes a benzazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl fluoride typically involves multiple steps. One common approach starts with the preparation of the benzazepine core, followed by the introduction of the acetyl and sulfonyl fluoride groups. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl fluoride can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl fluoride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl chloride
- 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine
Uniqueness
Compared to similar compounds, 3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl fluoride has unique properties due to the presence of the sulfonyl fluoride group. This group can enhance the compound’s reactivity and stability, making it more suitable for specific applications in research and industry.
Properties
Molecular Formula |
C12H14FNO3S |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
3-acetyl-1,2,4,5-tetrahydro-3-benzazepine-7-sulfonyl fluoride |
InChI |
InChI=1S/C12H14FNO3S/c1-9(15)14-6-4-10-2-3-12(18(13,16)17)8-11(10)5-7-14/h2-3,8H,4-7H2,1H3 |
InChI Key |
KPTAUTLVASROBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(CC1)C=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15313431.png)



